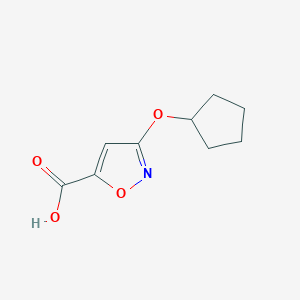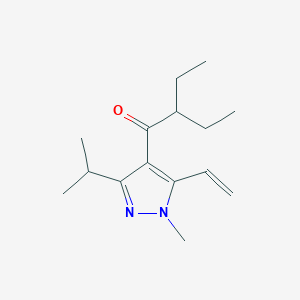![molecular formula C8H5IN2O4 B11781441 8-Iodo-6-nitro-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B11781441.png)
8-Iodo-6-nitro-1H-benzo[D][1,3]oxazin-2(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Iodo-6-nitro-1H-benzo[D][1,3]oxazin-2(4H)-one is a heterocyclic compound that features both iodine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-6-nitro-1H-benzo[D][1,3]oxazin-2(4H)-one typically involves the nitration and iodination of a benzooxazine precursor. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while iodination can be performed using iodine and an oxidizing agent such as hydrogen peroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and iodination processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production.
Chemical Reactions Analysis
Types of Reactions
8-Iodo-6-nitro-1H-benzo[D][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The compound can be further oxidized under certain conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Substitution: Products with different substituents replacing the iodine atom.
Reduction: 8-Amino-6-nitro-1H-benzo[D][1,3]oxazin-2(4H)-one.
Oxidation: Various oxidized derivatives depending on the conditions.
Scientific Research Applications
8-Iodo-6-nitro-1H-benzo[D][1,3]oxazin-2(4H)-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a building block for the synthesis of bioactive molecules.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 8-Iodo-6-nitro-1H-benzo[D][1,3]oxazin-2(4H)-one would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The nitro group could be involved in redox reactions, while the iodine atom could participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
6-Nitro-1H-benzo[D][1,3]oxazin-2(4H)-one: Lacks the iodine substituent.
8-Bromo-6-nitro-1H-benzo[D][1,3]oxazin-2(4H)-one: Similar structure but with a bromine atom instead of iodine.
8-Iodo-1H-benzo[D][1,3]oxazin-2(4H)-one: Lacks the nitro group.
Uniqueness
8-Iodo-6-nitro-1H-benzo[D][1,3]oxazin-2(4H)-one is unique due to the presence of both iodine and nitro groups, which can impart distinct chemical reactivity and potential biological activity. The combination of these functional groups can make it a valuable intermediate in the synthesis of more complex molecules.
Properties
Molecular Formula |
C8H5IN2O4 |
|---|---|
Molecular Weight |
320.04 g/mol |
IUPAC Name |
8-iodo-6-nitro-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C8H5IN2O4/c9-6-2-5(11(13)14)1-4-3-15-8(12)10-7(4)6/h1-2H,3H2,(H,10,12) |
InChI Key |
DPYBMQSMJOAKOK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)[N+](=O)[O-])I)NC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-amine hydrochloride](/img/structure/B11781374.png)
![5-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11781376.png)






![Methyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate](/img/structure/B11781400.png)
![4-(5,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B11781413.png)



